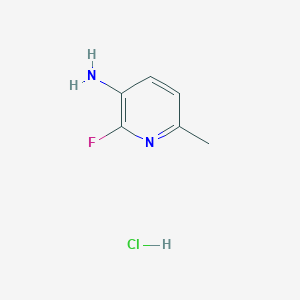
(1R)-1-(3-Chlorophenyl)prop-2-enylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(3-Chlorophenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines This compound features a 3-chlorophenyl group attached to a prop-2-enylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Chlorophenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and allylamine.
Reaction Conditions: The key step involves the condensation of 3-chlorobenzaldehyde with allylamine under basic conditions to form the desired product. This reaction may require a catalyst and specific temperature and pressure conditions to optimize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for scalability, cost-effectiveness, and environmental considerations.
化学反応の分析
Types of Reactions
(1R)-1-(3-Chlorophenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution can produce a variety of functionalized derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical intermediate.
Medicine: Research may explore its potential therapeutic effects or use in drug development.
Industry: It can be used in the production of specialty chemicals or materials.
作用機序
The mechanism by which (1R)-1-(3-Chlorophenyl)prop-2-enylamine exerts its effects depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: The biochemical pathways that are affected by the compound’s action, leading to its observed effects.
類似化合物との比較
Similar Compounds
(1R)-1-(3-Chlorophenyl)propylamine: A similar compound with a saturated propyl chain instead of a prop-2-enyl group.
(1R)-1-(3-Bromophenyl)prop-2-enylamine: A compound with a bromine atom instead of chlorine.
(1R)-1-(3-Chlorophenyl)but-2-enylamine: A compound with an extended carbon chain.
Uniqueness
(1R)-1-(3-Chlorophenyl)prop-2-enylamine is unique due to its specific structural features, such as the presence of a 3-chlorophenyl group and a prop-2-enylamine moiety. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C9H10ClN |
|---|---|
分子量 |
167.63 g/mol |
IUPAC名 |
(1R)-1-(3-chlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10ClN/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6,9H,1,11H2/t9-/m1/s1 |
InChIキー |
SOPUHYOEFODYNT-SECBINFHSA-N |
異性体SMILES |
C=C[C@H](C1=CC(=CC=C1)Cl)N |
正規SMILES |
C=CC(C1=CC(=CC=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cis-Hexahydro-2H-Furo[3,2-B]PyrroleOxalate](/img/structure/B13041190.png)
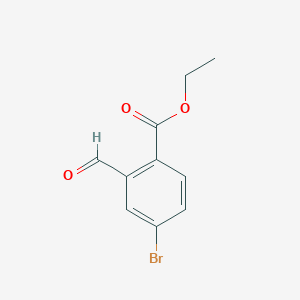
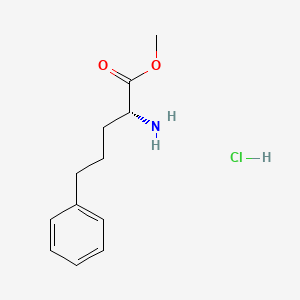
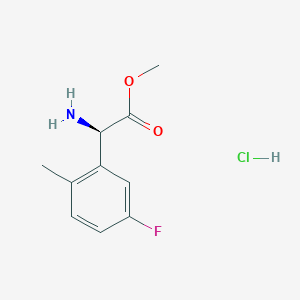

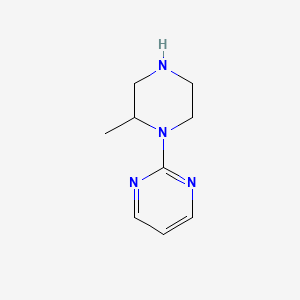
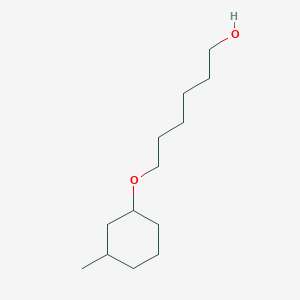
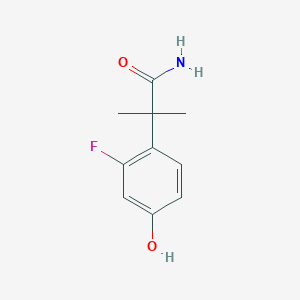
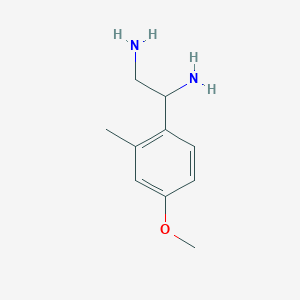
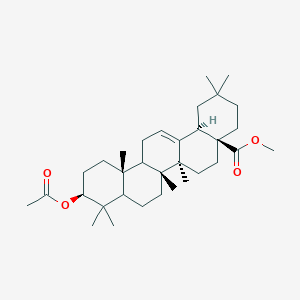
![7-Methoxy-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B13041259.png)
![4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B13041283.png)
